molecular formula C17H23N3O2S B2894790 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049447-15-5

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2894790
CAS No.: 1049447-15-5
M. Wt: 333.45
InChI Key: QFKYUXWLGBBTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry research. Its molecular structure incorporates a benzenesulfonamide group linked to a complex side chain featuring both 1-methyl-1H-pyrrole and pyrrolidine heterocycles . The benzenesulfonamide moiety is a recognized pharmacophore in drug discovery, known to contribute to the bioactivity of various compounds, including chemokine receptor antagonists and anti-mycobacterial agents . Furthermore, the pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its ability to enhance solubility and explore three-dimensional pharmacophore space due to its non-planarity and sp3-hybridization . The specific combination of these features makes this compound a valuable intermediate or target molecule for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. The precise mechanism of action and specific research applications for this compound are areas of ongoing investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-19-11-7-10-16(19)17(20-12-5-6-13-20)14-18-23(21,22)15-8-3-2-4-9-15/h2-4,7-11,17-18H,5-6,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKYUXWLGBBTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring pyrrole and pyrrolidine rings, suggests diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₁H₁₈N₄O₂S
Molecular Weight 266.36 g/mol

This structure allows for interactions with various biological targets, which may underlie its pharmacological effects.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme crucial in various physiological processes, including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of benzenesulfonamides were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that certain modifications in the structure led to enhanced potency against human cancer cells, suggesting that this compound may have similar potential .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related compounds. For example, thiazole-integrated pyrrole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring was linked to increased activity . This suggests that this compound could exhibit similar properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the compound's structure significantly impact its biological activity. For example, substituents on the pyrrole ring and variations in the sulfonamide group can enhance or diminish activity against specific targets. The presence of hydrophobic groups appears to facilitate better binding to protein targets, enhancing efficacy .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Anticonvulsant Activity : A study on pyrrole derivatives found that specific structural modifications resulted in compounds with high anticonvulsant properties, suggesting a potential therapeutic application for epilepsy .
  • Cytotoxicity Studies : Research involving benzenesulfonamides showed promising results in inhibiting tumor growth in vitro, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit antidepressant properties by modulating serotonin receptors. Specifically, they may act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission which is crucial in the treatment of depression and anxiety disorders. Studies have shown that modifications in the piperidine structure can lead to increased potency and selectivity for serotonin receptor subtypes .

Anti-inflammatory Effects

The thiazole and triazole moieties present in this compound suggest potential anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various models of chronic inflammatory diseases . This could make the compound a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Anticancer Properties

There is growing interest in the anticancer potential of thiazole and triazole derivatives. These compounds can interfere with cellular proliferation and induce apoptosis in cancer cells. Preliminary studies have indicated that 5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of compounds related to 5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol in treating mood disorders. Results indicate significant improvements in depressive symptoms compared to placebo groups .

Laboratory Studies

In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential use as an anti-inflammatory agent .

Data Table: Summary of Applications

ApplicationMechanism of ActionRelevant Studies
AntidepressantModulates serotonin receptorsClinical trials on SSRIs
Anti-inflammatoryInhibits pro-inflammatory cytokinesIn vitro studies on macrophages
AnticancerInduces apoptosis and inhibits tumor growthLaboratory studies on cancer cell lines

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity in Sulfonamide Derivatives

Sulfonamides are widely explored in medicinal chemistry due to their versatility. Key analogs include:

Triarylpyrazole Sulfonamides ()
  • Examples: Compounds 1f, 1g, 1h (e.g., 4-methyl, trifluoromethyl, or fluoro substituents on the benzene ring).
  • Key Differences :
    • Substituents on the benzenesulfonamide core are primarily electron-withdrawing (e.g., -CF₃) or lipophilic (e.g., -CH₃), altering electronic properties and target affinity.
    • The target compound’s ethyl-linked heterocycles introduce bulkier, nitrogen-rich substituents compared to simpler aryl modifications.
  • Biological Activity: Antimicrobial effects against Staphylococcus aureus and Candida albicans were noted for these analogs .
Quinoline Carboxamide Derivatives ()
  • Example: SzR-109 (C₂₁H₂₈N₄O₃, MW 384.47 g/mol).
  • Key Differences: Replaces the benzenesulfonamide core with a quinoline carboxamide scaffold.
  • Biological Activity: Stimulates U937 immune cells, suggesting immunomodulatory applications .
Udenafil-d7 ()
  • Example: Phosphodiesterase inhibitor with pyrazolopyrimidine and deuterated propoxy groups.
  • Key Differences :
    • Features a pyrazolo[4,3-d]pyrimidine core instead of benzenesulfonamide.
    • Deuterated propoxy chain improves metabolic stability, a feature absent in the target compound.

Heterocyclic Substituent Profiles

The target compound’s pyrrolidine and 1-methylpyrrole groups distinguish it from other nitrogen-containing analogs:

Compound Heterocycles Present Conformational Flexibility Potential Interactions
Target Compound Pyrrolidine, 1-methylpyrrole Moderate (pyrrolidine) π-π (pyrrole), H-bonding (N sites)
Thiopyrimidinones () Pyrrolidinyl, piperidinyl, morpholinyl High (saturated rings) H-bonding, cationic interactions
SzR-109 () Morpholinomethyl, quinoline Low (rigid quinoline) π-π stacking, H-bonding
  • 1-Methylpyrrole : Aromaticity may facilitate interactions with hydrophobic enzyme pockets.

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Water Solubility (Predicted)
Target Compound 333.45 ~2.5 Moderate
SzR-109 () 384.47 ~3.0 Low
Thiopyrimidinones () 280–400 1.5–3.5 Variable
Udenafil-d7 () ~525 ~4.0 Low
  • The target compound’s lower molecular weight and balanced LogP suggest favorable pharmacokinetics compared to higher-MW analogs like SzR-109.

Q & A

Q. What are the standard synthetic routes for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Key steps include:

  • Pyrrolidine introduction : Reacting precursors (e.g., 2-fluorobenzaldehyde derivatives) with pyrrolidine under heated conditions (150°C in DMF with K₂CO₃) to achieve substitution .
  • Sulfonamide coupling : Using benzenesulfonyl chloride with a secondary amine intermediate in the presence of triethylamine or DIPEA as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product . Yield optimization requires precise temperature control, anhydrous solvents, and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and isotopic patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?

  • In vitro enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or carbonic anhydrase, given the sulfonamide group’s known affinity .
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines to screen for cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin, dopamine) due to the pyrrolidine moiety’s structural similarity to neuroactive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Cross-validation : Compare X-ray crystallography data (e.g., bond lengths, angles from SHELXL-refined structures) with DFT-calculated geometries .
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may explain discrepancies between solution-state (NMR) and solid-state (X-ray) structures .
  • Software tools : SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids to identify disordered regions .

Q. What strategies are effective in optimizing stereochemical outcomes during synthesis?

  • Chiral auxiliaries : Introduce enantiopure intermediates (e.g., L-proline derivatives) to control stereochemistry at the pyrrolidine nitrogen .
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective C–N bond formation .
  • Crystallographic validation : Determine absolute configuration via anomalous scattering in X-ray studies .

Q. What computational methods are suitable for predicting binding modes and affinity to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2) or GPCRs .
  • Molecular dynamics (MD) : GROMACS simulations to assess binding stability over time, focusing on sulfonamide-pocket hydrogen bonds .
  • QSAR models : Train models using bioactivity data from analogs to predict IC₅₀ values .

Q. How can discrepancies in biological activity between in vitro and in vivo models be systematically addressed?

  • ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
  • Dose-response recalibration : Adjust dosing regimens in animal models based on pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) .

Q. What methodologies are critical for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., halogenation at the benzene ring, pyrrolidine N-alkylation) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • Crystallographic SAR : Co-crystallize analogs with target proteins (e.g., COX-2) to map binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.